molecular formula C8H5ClF2O2 B2846924 Methyl 2-chloro-3,5-difluorobenzoate CAS No. 1261846-02-9

Methyl 2-chloro-3,5-difluorobenzoate

Cat. No.: B2846924
CAS No.: 1261846-02-9
M. Wt: 206.57
InChI Key: IYDYFGQDDRCRGF-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-3,5-difluorobenzoate” is a chemical compound with the CAS Number: 1261846-02-9 . It has a molecular weight of 206.58 and its IUPAC name is this compound . The compound is stored at a temperature of 2-8°C and is in solid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5ClF2O2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Theoretical and Experimental Studies on Similar Compounds

  • Corrosion Inhibition

    A theoretical study on benzimidazole derivatives (not directly Methyl 2-chloro-3,5-difluorobenzoate but similarly structured compounds) showed their potential as corrosion inhibitors for mild steel. This research utilized Density Functional Theory (DFT) to predict properties relevant to their inhibitory action, suggesting a potential application area for this compound in material science (Obot & Obi-Egbedi, 2010).

  • Ferroelectric and Antiferroelectric Properties

    The investigation into benzimidazole compounds revealed their ability to exhibit above-room-temperature ferroelectricity and antiferroelectricity. This property is crucial for the development of lead- and rare-metal-free ferroelectric devices, indicating potential electronic applications for similar fluorinated compounds (Horiuchi et al., 2012).

  • Photocatalytic Activity for Environmental Purification

    A study on the photocatalytic degradation of herbicides using a metal–organic framework highlighted the utility of such compounds in environmental cleanup and water treatment. Although not directly about this compound, this research suggests potential research angles into the catalytic properties of related compounds (Hayati et al., 2021).

  • Inhibition of Metal Corrosion

    Another study focused on 8-hydroxyquinoline derivatives demonstrated their efficiency as corrosion inhibitors. Such findings could guide research into the application of this compound in protecting metals against corrosion, given the structural similarities and potential for similar interactions (Rbaa et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . It’s important to handle this compound with care, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

While specific future directions for “Methyl 2-chloro-3,5-difluorobenzoate” are not available, compounds of this nature are often subjects of ongoing research in various fields of chemistry .

Mechanism of Action

Target of Action

The primary targets of Methyl 2-chloro-3,5-difluorobenzoate are currently unknown .

Pharmacokinetics

Its impact on bioavailability, therefore, remains unclear. It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution characteristics.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to understand the specific effects of this compound at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s known that the compound should be stored at a temperature between 2-8°C .

Properties

IUPAC Name

methyl 2-chloro-3,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDYFGQDDRCRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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